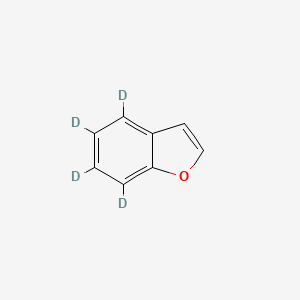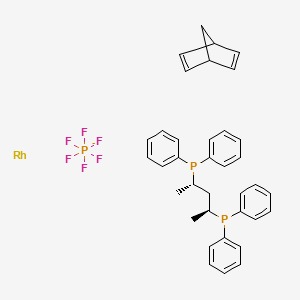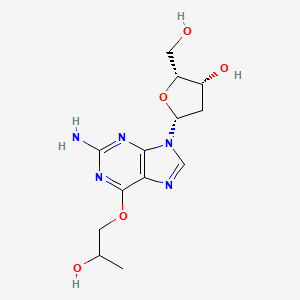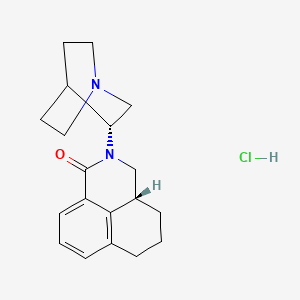
4,5,6,7-四氘-1-苯并呋喃
概述
描述
4,5,6,7-Tetradeuterio-1-benzofuran is a derivative of benzofuran, a heterocyclic compound consisting of fused benzene and furan rings. This compound is characterized by the presence of deuterium atoms at the 4, 5, 6, and 7 positions of the benzofuran ring. Deuterium is an isotope of hydrogen, and its incorporation into organic molecules can significantly alter their physical and chemical properties. 4,5,6,7-Tetradeuterio-1-benzofuran is used in various scientific research applications due to its unique isotopic labeling, which aids in studies on synthesis and reaction mechanisms.
科学研究应用
4,5,6,7-Tetradeuterio-1-benzofuran is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a deuterium-labeled compound in studies of reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to investigate the fate of benzofuran derivatives in biological systems.
Medicine: Used in drug development and pharmacokinetic studies to evaluate the absorption, distribution, metabolism, and excretion (ADME) of benzofuran-based drugs.
Industry: Applied in the development of deuterated materials with enhanced stability and performance.
作用机制
Target of Action
4,5,6,7-Tetradeuterio-1-benzofuran is a derivative of benzofuran . Benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . .
Mode of Action
Benzofuran derivatives have been shown to interact with various biological targets, leading to changes in cellular processes . For example, some benzofuran compounds have demonstrated anti-hepatitis C virus activity and anti-cancer properties .
Biochemical Pathways
Benzofuran derivatives have been associated with various biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Benzofuran derivatives have been associated with anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
生化分析
Biochemical Properties
Benzofuran derivatives have been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and depends on the specific structure of the benzofuran derivative .
Cellular Effects
Other benzofuran derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Other benzofuran derivatives have been shown to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-Tetradeuterio-1-benzofuran typically involves the deuteration of benzofuran. One common method is the catalytic exchange of hydrogen atoms with deuterium atoms using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under high pressure and elevated temperature to ensure complete deuteration at the desired positions.
Another approach involves the use of deuterated reagents in the synthesis of benzofuran derivatives. For example, starting from a deuterated precursor such as 4,5,6,7-tetradeuterio-2-hydroxybenzaldehyde, the benzofuran ring can be constructed through cyclization reactions under acidic or basic conditions.
Industrial Production Methods
Industrial production of 4,5,6,7-Tetradeuterio-1-benzofuran follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to achieve efficient deuteration. The choice of catalyst and reaction conditions is optimized to maximize yield and minimize the formation of by-products.
化学反应分析
Types of Reactions
4,5,6,7-Tetradeuterio-1-benzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzofuran-2,3-dione derivatives using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reduction of 4,5,6,7-Tetradeuterio-1-benzofuran can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield deuterated benzofuran alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Halogens (bromine, chlorine), nitrating agents (nitric acid).
Major Products Formed
Oxidation: Benzofuran-2,3-dione derivatives.
Reduction: Deuterated benzofuran alcohols.
Substitution: Halogenated or nitrated benzofuran derivatives.
相似化合物的比较
4,5,6,7-Tetradeuterio-1-benzofuran is unique due to its specific deuterium labeling, which distinguishes it from other benzofuran derivatives. Similar compounds include:
Benzofuran: The parent compound without deuterium labeling.
Deuterated Benzofuran Derivatives: Compounds with deuterium atoms at different positions on the benzofuran ring.
Benzothiophene: A sulfur analog of benzofuran with similar structural features and applications in drug development and materials science.
属性
IUPAC Name |
4,5,6,7-tetradeuterio-1-benzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O/c1-2-4-8-7(3-1)5-6-9-8/h1-6H/i1D,2D,3D,4D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IANQTJSKSUMEQM-RHQRLBAQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C=CO2)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details


Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details













Synthesis routes and methods V
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[4-(Methoxymethoxy)phenyl]piperazine](/img/structure/B1146821.png)



![(4R)-4-(4-fluorophenyl)-3-[[6-[[6-[[(3S,4S)-4-(4-fluorophenyl)piperidin-3-yl]methoxy]-1,3-benzodioxol-5-yl]methyl]-1,3-benzodioxol-5-yl]oxymethyl]piperidine](/img/structure/B1146828.png)




